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Compound Name: BMS-986120

Cat. No.: B606285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-986120, a first-in-class oral

antagonist of protease-activated receptor 4 (PAR4). It details the compound's mechanism of

action in the context of thrombin-mediated platelet activation, supported by quantitative data

from preclinical and clinical studies, detailed experimental protocols, and visualizations of key

pathways and workflows.

Introduction: Thrombin and Platelet Activation
Thrombin is the most potent physiological platelet agonist, playing a critical role in both

hemostasis and the development of arterial thrombosis. It exerts its effects on human platelets

primarily through the activation of two G-protein coupled receptors: protease-activated receptor

1 (PAR1) and protease-activated receptor 4 (PAR4). While PAR1 activation leads to a rapid but

transient platelet response, PAR4 activation results in a slower, more sustained signaling

cascade that is crucial for the stabilization and growth of a thrombus.[1][2] This dual-receptor

system makes the PAR pathway, and specifically PAR4, a compelling target for novel

antiplatelet therapies aiming to reduce thrombotic events with a potentially wider therapeutic

window and lower bleeding risk compared to existing agents.[3][4]

BMS-986120 is a reversible and highly selective oral antagonist of PAR4.[1][4] This document

will explore its specific effects on the thrombin-platelet signaling axis.
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Mechanism of Action: Thrombin Signaling and PAR4
Inhibition
Thrombin activates PAR1 and PAR4 by cleaving their N-terminal exodomains, which unmasks

a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This

initiates intracellular signaling cascades, primarily through Gq and G12/13 proteins, leading to

phospholipase C activation, increased intracellular calcium, and ultimately, platelet shape

change, granule secretion, and aggregation.[5][6]

BMS-986120 acts by binding non-covalently to the PAR4 receptor, preventing the

conformational changes required for its activation by the tethered ligand. This selectively blocks

the sustained, pro-thrombotic signaling mediated by PAR4 without affecting the initial, rapid

platelet activation mediated by PAR1.[2][4]
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Caption: Simplified signaling pathway of thrombin-mediated platelet activation and BMS-
986120 inhibition.

Quantitative Efficacy of BMS-986120
BMS-986120 has demonstrated potent and selective antiplatelet effects in both in vitro and ex

vivo studies. It is a first-in-class oral and reversible PAR4 antagonist with IC50 values of 9.5 nM

and 2.1 nM in human and monkey blood, respectively.[7] In preclinical studies using a monkey

model of arterial thrombosis, BMS-986120 significantly reduced thrombus weight with a

markedly lower impact on bleeding time compared to clopidogrel.[2][4]

In Vitro and Preclinical Efficacy
Parameter Species Value Reference

IC50 (PAR4

Antagonism)
Human 9.5 nM [7]

Monkey 2.1 nM [7]

IC50 (PAR4-induced

Ca²⁺ Mobilization)
HEK293 Cells 0.56 nM [4]

Thrombus Weight

Reduction
Cynomolgus Monkey 82% (at 1 mg/kg) [3]

Ex Vivo Efficacy in Healthy Human Volunteers
Phase 1 clinical trials have confirmed the potent and selective inhibition of PAR4-mediated

platelet responses in healthy individuals following oral administration of BMS-986120.
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Parameter Dose Time Point
% Inhibition
(Mean)

Reference

PAR4-AP

Induced P-

Selectin

Expression

60 mg 2 hours 91.7% [1][8]

24 hours 53.9% [1][8]

PAR4-AP

Induced Platelet-

Monocyte

Aggregates

60 mg 2 hours 80.6% [1][8]

24 hours 41.1% [1][8]

PAR4-AP

Induced Platelet

Aggregation*

60 mg 2 hours 85.0% [1][8]

24 hours 6.0% [1][8]

PAR4-AP

Induced Platelet

Aggregation**

≥10 mg (multiple

doses)

Day 7 (24h post-

dose)

~100%

(complete)
[9][10]

Total Thrombus

Area (High

Shear)

60 mg 2 hours 29.2% reduction [8][11]

24 hours 21.4% reduction [8][11]

Platelet-Rich

Thrombus

Deposition (High

Shear)

60 mg 2 hours 34.8% reduction [8][11]

24 hours 23.3% reduction [8][11]

*PAR4 Agonist Peptide (AP) at 100 µM was used to specifically stimulate PAR4.
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Importantly, BMS-986120 showed no significant effect on platelet activation induced by

agonists for other pathways, such as PAR1-AP, ADP, or arachidonic acid, confirming its high

selectivity for PAR4.[2][8]

Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the

effects of BMS-986120.

Platelet Aggregation Assay (Light Transmission
Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich

plasma (PRP) as platelets aggregate in response to an agonist.

Blood Collection: Whole blood is drawn from subjects into tubes containing 3.2% sodium

citrate.

PRP Preparation: Blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to

separate the platelet-rich plasma from red and white blood cells. Platelet-poor plasma (PPP)

is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

Assay Procedure:

A sample of PRP is placed in a cuvette with a stir bar inside an aggregometer.

The instrument is calibrated using PRP (0% aggregation) and PPP (100% aggregation).

A baseline light transmission is recorded.

An agonist (e.g., PAR4-AP at concentrations of 12.5-100 µM) is added to the PRP.

The change in light transmission is recorded over time as platelets aggregate.

To test inhibition, PRP is pre-incubated with BMS-986120 or a vehicle control before

adding the agonist. The percentage of inhibition is calculated relative to the control.
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Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell surface markers on individual

platelets in whole blood, minimizing in vitro artifacts.[12]

Blood Collection: Whole blood is collected in sodium citrate tubes.

Agonist Stimulation: Aliquots of whole blood are stimulated with a specific agonist (e.g., 100

µM PAR4-AP) in the presence of BMS-986120 or a vehicle. The peptide Gly-Pro-Arg-Pro

(GPRP) can be added to prevent fibrin polymerization when using thrombin as the agonist.

[12]

Antibody Staining: The samples are incubated with fluorescently-labeled monoclonal

antibodies specific for activation markers, such as anti-CD62P (P-selectin) and antibodies to

identify platelets (e.g., anti-CD41) and monocytes (e.g., anti-CD14) for measuring platelet-

monocyte aggregates.

Fixation: Samples are fixed with a reagent like 1% paraformaldehyde.

Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. Platelets are

gated based on their forward and side scatter properties and CD41 expression. The

expression of activation markers is then quantified.

Ex Vivo Thrombus Formation Assay (Perfusion
Chamber)
This assay simulates thrombus formation under arterial shear conditions.

Blood Collection: Whole blood is collected using a minimal-stasis technique into a tube

containing a thrombin inhibitor (e.g., hirudin).

Perfusion Chamber Setup: A microfluidic chamber or coverslip coated with fibrillar collagen

(to mimic a damaged vessel wall) is used.

Blood Perfusion: The anticoagulated whole blood is perfused through the chamber at a

controlled flow rate to generate specific shear stress levels (e.g., high shear at 1800 s⁻¹ to

simulate a stenotic artery).
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Imaging and Quantification: Thrombus formation on the collagen surface is observed using

real-time microscopy (e.g., differential interference contrast or fluorescence). Images are

captured at set intervals.

Data Analysis: The total thrombus area and the composition (e.g., platelet-rich vs. fibrin-rich

areas) are quantified using image analysis software. The effect of BMS-986120 is

determined by comparing thrombus formation in blood from treated versus untreated

subjects.
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Caption: Generalized experimental workflow for assessing platelet function.

Conclusion
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BMS-986120 is a potent, selective, and orally bioavailable PAR4 antagonist that effectively

inhibits the sustained phase of thrombin-mediated platelet activation. By specifically targeting

PAR4, it reduces platelet aggregation and thrombus formation, particularly under conditions of

high arterial shear, which are relevant to atherothrombosis.[8][11] Preclinical and early clinical

data suggest that this targeted inhibition may offer a significant antithrombotic effect with a

reduced propensity for bleeding compared to broader-acting antiplatelet agents.[3][4] The

continued investigation of PAR4 antagonism with compounds like BMS-986120 represents a

promising strategy in the development of safer and more effective antiplatelet therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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